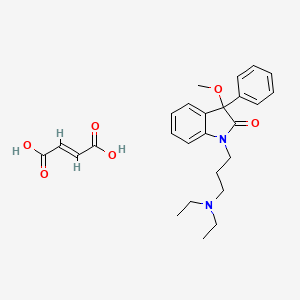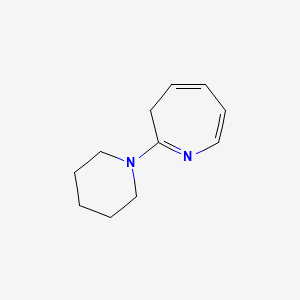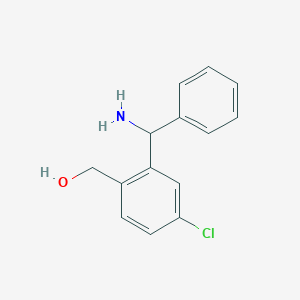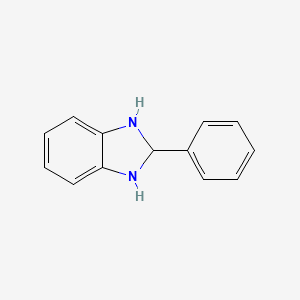
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves several steps. The synthetic route typically starts with the preparation of the indole nucleus, followed by the introduction of the diethylamino propyl group and the methoxy group. The final step involves the formation of the fumarate salt. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Análisis De Reacciones Químicas
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of other biologically active molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its diverse biological activities make it a valuable compound for further research and development .
Mecanismo De Acción
The mechanism of action of 1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate involves its interaction with specific molecular targets and pathways. It binds to multiple receptors with high affinity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
1,3-Dihydro-1-(3-(diethylamino)propyl)-3-methoxy-3-phenyl-2H-indol-2-one fumarate can be compared with other indole derivatives such as indole-3-acetic acid and 1H-indole-3-carbaldehyde. While these compounds share a common indole nucleus, they differ in their substituents and biological activities. The unique combination of the diethylamino propyl group and the methoxy group in this compound contributes to its distinct biological properties .
Propiedades
Número CAS |
42773-68-2 |
|---|---|
Fórmula molecular |
C26H32N2O6 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[3-(diethylamino)propyl]-3-methoxy-3-phenylindol-2-one |
InChI |
InChI=1S/C22H28N2O2.C4H4O4/c1-4-23(5-2)16-11-17-24-20-15-10-9-14-19(20)22(26-3,21(24)25)18-12-7-6-8-13-18;5-3(6)1-2-4(7)8/h6-10,12-15H,4-5,11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
UVJHTKCDPUGPSC-WLHGVMLRSA-N |
SMILES isomérico |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CCN(CC)CCCN1C2=CC=CC=C2C(C1=O)(C3=CC=CC=C3)OC.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methoxy-4-[6-(4-nitrophenyl)hexa-1,3,5-trien-1-yl]benzene](/img/structure/B14651878.png)
![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)
![Phosphonic acid, [(methylamino)phenylmethyl]-, diethyl ester](/img/structure/B14651886.png)

![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)

![2-([1,1'-Biphenyl]-4-yl)-3,4-dioxo-5-phenylhexanedinitrile](/img/structure/B14651923.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![3-Chloro-2H-cyclohepta[b]thiophen-2-one](/img/structure/B14651928.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)



